molecular formula C8H8BrNO3 B1588035 1-(Bromomethyl)-4-methoxy-2-nitrobenzene CAS No. 57559-52-1

1-(Bromomethyl)-4-methoxy-2-nitrobenzene

Cat. No.: B1588035
CAS No.: 57559-52-1
M. Wt: 246.06 g/mol
InChI Key: WZFGFNGYZZHELE-UHFFFAOYSA-N
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Description

The Strategic Importance of Nitroaromatic Compounds in Advanced Organic Synthesis

Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile building blocks and key intermediates. researchgate.net Their significance stems from the powerful electron-withdrawing nature of the nitro group, which profoundly influences the electronic properties of the aromatic ring. numberanalytics.com This electronic modification facilitates a range of chemical transformations. The nitro group itself is readily converted into other functional groups, most notably amines via reduction, which are precursors to a vast array of dyes, pharmaceuticals, and agrochemicals. numberanalytics.comfrontiersin.org

The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. nih.gov This predictable reactivity is crucial for regioselective synthesis. Furthermore, nitroaromatic compounds are pivotal in the production of materials like polymers and have historical and ongoing importance in the development of explosives. numberanalytics.comresearchgate.net Their broad utility and the accessibility of methods for their preparation, such as the nitration of aromatic hydrocarbons, solidify their role as indispensable intermediates in the chemical industry. researchgate.netnumberanalytics.com

Elucidating the Role of Benzylic Halides as Pivotal Synthetic Intermediates

Benzylic halides are a class of organic halides characterized by a halogen atom attached to a benzylic carbon—a carbon atom directly bonded to a benzene (B151609) ring. This structural motif confers high reactivity, making them exceptionally useful as synthetic intermediates. nih.govresearchgate.net Their utility is primarily centered on their susceptibility to nucleophilic substitution reactions, proceeding through both SN1 and SN2 mechanisms. youtube.comkhanacademy.org

In an SN1 pathway, the departure of the halide leaving group results in the formation of a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent aromatic ring, thus lowering the activation energy for the reaction. youtube.comstackexchange.com In an SN2 pathway, the benzylic position provides a reactive site for backside attack by a nucleophile. khanacademy.orgstackexchange.com This high reactivity makes benzylic halides excellent electrophiles for forming new carbon-carbon and carbon-heteroatom bonds, rendering them pivotal in the synthesis of a wide variety of organic molecules. organic-chemistry.org

Properties and Synthesis of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

The compound this compound (IUPAC Name: 2-(Bromomethyl)-1-methoxy-4-nitrobenzene) is a solid at room temperature. sigmaaldrich.comsigmaaldrich.com It embodies the characteristic features of both a nitroaromatic compound and a benzylic halide, defining its chemical behavior and synthetic potential.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-(Bromomethyl)-1-methoxy-4-nitrobenzene sigmaaldrich.com
Molecular Formula C₈H₈BrNO₃ sigmaaldrich.com
Molecular Weight 246.06 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.comsigmaaldrich.com
InChI Key BXVAGOCCUQNTFR-UHFFFAOYSA-N sigmaaldrich.com

| CAS Number | 67567-46-8 sigmaaldrich.com |

The synthesis of this compound typically starts from 4-methoxy-1-methyl-2-nitrobenzene, also known as 4-methyl-2-nitroanisole. rsc.org The transformation involves a benzylic bromination reaction. A common method for this type of reaction is free-radical bromination. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a suitable non-polar solvent like carbon tetrachloride. nih.govresearchgate.net The reaction selectively brominates the methyl group at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

As a benzylic halide, the primary reactivity of this compound involves nucleophilic substitution at the bromomethyl carbon. It is a potent alkylating agent, capable of reacting with a wide range of nucleophiles to introduce the 4-methoxy-2-nitrobenzyl moiety into other molecules. This reactivity makes it a valuable intermediate in multi-step organic syntheses. The nitro group on the aromatic ring can subsequently be reduced to an aniline, providing a handle for further functionalization, such as diazotization or amide bond formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGFNGYZZHELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395875
Record name 1-(bromomethyl)-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57559-52-1
Record name 1-(bromomethyl)-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 1 Bromomethyl 4 Methoxy 2 Nitrobenzene

Advanced Strategies for Regioselective Benzylic Bromination

Regioselective bromination at the benzylic position—the carbon atom directly attached to the benzene (B151609) ring—is crucial for the successful synthesis of the target compound. libretexts.org The increased reactivity of this position is due to the resonance stabilization of the resulting benzylic radical. libretexts.org

The most established method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. koreascience.kr NBS is favored because it provides a low, constant concentration of molecular bromine, which limits competing reactions like electrophilic addition to aromatic rings. chadsprep.comyoutube.comlibretexts.org The reaction is typically initiated by light (photolysis) or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. koreascience.krchadsprep.com

A specific procedure for the synthesis of 1-(bromomethyl)-4-methoxy-2-nitrobenzene involves reacting 4-methoxy-1-methyl-2-nitrobenzene with NBS and a catalytic amount of AIBN. rsc.org The reaction is conducted under reflux with strong illumination from a sunlamp for several hours. rsc.org This approach highlights the synergy of chemical and light initiation to drive the radical chain reaction. youtube.comrsc.org

Table 1: Example Conditions for Radical Bromination with NBS

Starting Material Brominating Agent Initiator Solvent Conditions Reference
4-methoxy-1-methyl-2-nitrobenzene N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) & 400-W Sunlamp α,α,α-Trifluorotoluene Reflux, 6 hours rsc.org

While NBS is common, direct bromination with molecular bromine (Br₂) can be employed, though it presents challenges. cambridgescholars.com Molecular bromine is highly reactive and corrosive, and its use can lead to a lack of selectivity, potentially causing bromination on the aromatic ring in addition to the desired benzylic position. nih.govnih.gov To enhance selectivity, catalytic approaches are necessary. cambridgescholars.com However, for benzylic bromination, radical conditions are generally preferred over methods involving elemental bromine to avoid unwanted electrophilic aromatic substitution. chadsprep.com Processes have been developed for deactivated alkylarenes, such as o-nitrotoluene, that use H₂O₂ and HBr to generate bromine in situ while irradiating with light, which improves selectivity for the alpha-monobrominated product. google.com

Research has explored alternatives to traditional brominating agents to improve safety and efficiency. nih.gov These include methods for the in situ generation of bromine from sources like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr), which avoids the storage and handling of hazardous molecular bromine. nih.govscientificupdate.com Continuous flow photochemical reactors using in-situ generated bromine have demonstrated high efficiency and safety for the bromination of substrates like dichlorotoluenes. scientificupdate.comresearchgate.net Other N-bromoimides and reagents like bromotrichloromethane (B165885) (BrCCl₃) have also been investigated as sources for bromine radicals under specific conditions. cambridgescholars.comnih.govscientificupdate.com Optimization often involves carefully controlling reaction parameters to prevent over-bromination, where a mixture of mono- and di-bromo products is formed. scientificupdate.com In some industrial processes, this mixture is accepted and then treated with a reducing agent like diethyl phosphite (B83602) to selectively convert the over-brominated product back to the desired mono-bromo species. scientificupdate.com

Precursor Synthesis and Detailed Functional Group Interconversions

The immediate precursor for the synthesis of this compound is 4-methoxy-2-nitrotoluene . The synthesis of this precursor is a key step. One common route involves the nitration of 4-methoxytoluene. However, controlling the regioselectivity of the nitration is essential.

An alternative and often more controlled approach begins with a different starting material. For instance, 4-methoxy-2-nitroaniline (B140478) can be synthesized from 4-methoxyaniline through acetylation, followed by nitration and subsequent hydrolysis. patsnap.comgoogle.com The resulting 4-methoxy-2-nitroaniline can then be converted to the target precursor, 4-methoxy-2-nitrotoluene, through a Sandmeyer reaction or similar diazotization-based transformations.

The core functional group interconversion (FGI) in the final step of the synthesis is the transformation of a methyl group (-CH₃) into a bromomethyl group (-CH₂Br). ub.eduvanderbilt.edu This is a classic example of a free-radical halogenation at a benzylic position, which transforms a relatively inert C-H bond into a reactive C-Br bond, making the product a versatile intermediate for further synthesis. libretexts.orgnih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving a high yield and selectivity in the benzylic bromination of 4-methoxy-2-nitrotoluene requires careful optimization of several reaction parameters. researchgate.net Key factors include the stoichiometry of the brominating agent, temperature, reaction time, and the nature of the radical initiator. scientificupdate.com Using a slight excess (e.g., 1.05 equivalents) of NBS can ensure full conversion of the starting material while minimizing the formation of the dibrominated byproduct. acs.org Continuous flow reactors offer precise control over residence time and temperature, which has been shown to improve yields and reduce side products compared to batch reactors. acs.orgresearchgate.net

The choice of solvent significantly affects the efficiency and outcome of benzylic bromination reactions. cambridgescholars.com Historically, carbon tetrachloride (CCl₄) was widely used for Wohl-Ziegler reactions. koreascience.krnih.gov However, due to its toxicity and environmental concerns, safer alternatives are preferred.

Acetonitrile has emerged as an excellent solvent for these reactions, as both NBS and the resulting succinimide (B58015) byproduct are relatively soluble in it, simplifying workup. acs.org Studies on the bromination of 4-nitrotoluene (B166481) showed excellent conversion (90%) and selectivity (99%) in acetonitrile. acs.org Another study found that 1,2-dichlorobenzene (B45396) was a superior solvent to CCl₄ for the benzylic bromination of a similar substrate, resulting in a higher yield (92% vs. 79%) and a shorter reaction time (8 hours vs. 12 hours). koreascience.kr The use of α,α,α-trifluorotoluene has also been reported as an effective solvent for the synthesis of this compound. rsc.org

Table 2: Effect of Solvent on Benzylic Bromination

Solvent Substrate Example Key Findings Reference
Acetonitrile 4-Nitrotoluene High conversion (90%) and selectivity (99%) in a flow system. Avoids hazardous chlorinated solvents. acs.org
1,2-Dichlorobenzene Methoxyimino-o-tolyl-acetic acid methyl ester Superior to CCl₄, yielding 92% product in 8 hours versus 79% in 12 hours for CCl₄. koreascience.kr
α,α,α-Trifluorotoluene 4-methoxy-1-methyl-2-nitrobenzene Used successfully for the direct synthesis of the target compound. rsc.org
Water ('on water') para-substituted toluenes A 'green' approach using NBS and light, showing efficient bromination at ambient temperature. researchgate.net

The Influence of Temperature Control in Reaction Progression

Temperature is a critical parameter in the free-radical synthesis of this compound, directly influencing reaction rate, selectivity, and the formation of potential by-products. The reaction is initiated by the thermal decomposition of a radical initiator, a process whose rate is highly temperature-dependent.

Effective temperature control is paramount for maximizing the yield of the desired mono-brominated product. Lower to moderate temperatures are generally favored to prevent over-bromination. For instance, in syntheses of analogous bromo-nitro compounds, reaction temperatures are often maintained at specific levels to achieve the desired outcome. One synthesis of a related brominated compound is conducted at 0°C to control the reaction's progression. chemicalbook.com In contrast, the synthesis of the related compound 1-dibromomethyl-4-methoxy-2-nitrobenzene is performed by heating the mixture to 85°C, a condition that favors the formation of the di-brominated product. nih.gov Another bromination process for a different nitroaromatic compound proceeds effectively at temperatures up to 50°C. google.com This demonstrates that the optimal temperature must be carefully determined, as excessive heat can increase the rate of side reactions, leading to a higher proportion of the di-brominated by-product and other impurities.

Table 1: Temperature Effects on Benzylic Bromination
Temperature RangeExpected Outcome in the Synthesis of this compoundRationale
Low (0-25°C) Higher selectivity for the mono-brominated product. Slower reaction rate.Favors controlled initiation and propagation, minimizing the statistical likelihood of a second bromination event on the same molecule. chemicalbook.com
Moderate (40-60°C) Increased reaction rate with potentially good selectivity.A balance between efficient reaction time and minimizing over-bromination. This range is common for many NBS brominations. google.com
High (>80°C) Significant formation of 1-(dibromomethyl)-4-methoxy-2-nitrobenzene (B8720711) and other by-products.High thermal energy increases the rate of all reaction steps, including the second bromination, leading to a loss of selectivity. nih.gov

Stoichiometric Considerations and Their Effect on Product Formation

The stoichiometry of the reactants, particularly the molar ratio between the substrate (4-methoxy-2-nitrotoluene) and the brominating agent (NBS), is a decisive factor in controlling the product distribution. To selectively synthesize the mono-brominated this compound, it is crucial to use a carefully controlled amount of NBS, typically around one molar equivalent relative to the starting material.

Using an excess of the brominating agent will invariably lead to the formation of the di-brominated by-product, 1-(dibromomethyl)-4-methoxy-2-nitrobenzene. This is clearly illustrated in the synthesis of the di-bromo derivative, where the molar ratio of the starting material (4-methyl-2-nitroanisole) to NBS was approximately 1:3, driving the reaction toward exhaustive bromination of the methyl group. nih.gov Therefore, maintaining a substrate-to-NBS ratio of close to 1:1 is essential for maximizing the yield of the target compound. The radical initiator is used in catalytic quantities, typically between 1-10 mol%, as its role is to initiate the radical chain reaction, not to be consumed in a stoichiometric fashion. nih.gov

Table 2: Stoichiometric Ratios and Product Outcomes
Molar Ratio (Substrate:NBS)Primary ProductBy-products
~1:1 This compoundUnreacted starting material, minor amounts of di-brominated product.
~1:2 or higher 1-(Dibromomethyl)-4-methoxy-2-nitrobenzeneMono-brominated product, potential tri-brominated species. nih.gov

Methodological Approaches for Scalable Synthesis and Associated Practical Challenges

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process introduces significant practical challenges that must be addressed.

One of the primary concerns is heat management . Free-radical brominations are typically exothermic, and the heat generated must be efficiently removed to maintain the strict temperature control necessary for product selectivity. In large reactors, inadequate heat dissipation can lead to temperature spikes, promoting the formation of the di-brominated by-product and increasing the risk of a runaway reaction.

Purification represents another major hurdle. While laboratory-scale synthesis may employ column chromatography for purification, this method is generally not economically viable for large quantities. chemicalbook.comacs.org Scalable purification would likely rely on industrial techniques such as recrystallization or vacuum distillation. Developing a robust recrystallization process requires extensive experimentation to find a suitable solvent system that can effectively separate the desired mono-bromo product from both the unreacted starting material and the di-bromo by-product. nih.gov

Further challenges include ensuring homogeneous mixing in large-volume reactors to maintain consistent reaction conditions and prevent localized overheating. The safe handling and addition of the thermally sensitive radical initiator on a large scale also require specialized equipment and protocols.

Analytical Strategies for Purity Assessment and By-product Profiling in Synthetic Procedures

A comprehensive suite of analytical techniques is essential for confirming the identity and assessing the purity of this compound, as well as for identifying and quantifying any by-products.

Chromatographic methods are central to this process. High-Performance Liquid Chromatography (HPLC), often equipped with an ultraviolet (UV) detector, is highly effective for separating the components of the reaction mixture and quantifying the purity of the final product. cdc.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful tool, providing not only separation but also mass information that is invaluable for the structural identification of the main product and trace impurities, such as the over-brominated 1-(dibromomethyl)-4-methoxy-2-nitrobenzene. cdc.gov The use of Liquid Chromatography-Mass Spectrometry (LC-MS) has also been noted for confirming the purity of analogous compounds. chemicalbook.com

Spectroscopic techniques are used for definitive structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful bromination of the methyl group. Additionally, Fourier-Transform Infrared (FT-IR) spectroscopy can be used to verify the presence of key functional groups, such as the nitro (NO₂) and ether (C-O-C) moieties. chemsrc.com

Table 3: Analytical Methods for Product Verification
Analytical TechniquePurposeInformation Obtained
HPLC-UV Purity assessment and quantification.Retention time and peak area for the main product and impurities. cdc.gov
GC-MS / LC-MS Identification and profiling of product and by-products.Separation of components with mass-to-charge ratio data for structural confirmation. chemicalbook.comcdc.gov
¹H and ¹³C NMR Definitive structural confirmation.Chemical shifts, integration, and coupling patterns that map the complete molecular structure.
FT-IR Functional group identification.Characteristic absorption bands for nitro, C-H, C=C (aromatic), and C-O functional groups. chemsrc.com

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Methoxy 2 Nitrobenzene

Comprehensive Analysis of Nucleophilic Substitution Reactions at the Benzylic Center

The presence of a bromine atom on a carbon adjacent to the benzene (B151609) ring (a benzylic position) makes 1-(Bromomethyl)-4-methoxy-2-nitrobenzene a prime substrate for nucleophilic substitution reactions. Bromine is an effective leaving group, and the benzylic position is inherently activated towards both S_N1 and S_N2 pathways due to the resonance stabilization of the transition state or carbocation intermediate by the aromatic ring.

This compound readily undergoes substitution reactions where the bromide is displaced by a wide range of nucleophiles. nih.govresearchgate.net These reactions are fundamental in synthetic organic chemistry for introducing new functional groups. The benzylic carbon is the electrophilic center that is attacked by the nucleophile.

Given its structure, the compound is expected to react with various nucleophiles to form a diverse array of products. The general scheme involves the attack of a nucleophile (Nu⁻) and the departure of the bromide ion (Br⁻).

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product Name
Hydroxide (OH⁻) Sodium Hydroxide (NaOH) (4-Methoxy-2-nitrophenyl)methanol
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) 1-(Methoxymethyl)-4-methoxy-2-nitrobenzene
Cyanide (CN⁻) Sodium Cyanide (NaCN) 2-(4-Methoxy-2-nitrophenyl)acetonitrile
Azide (N₃⁻) Sodium Azide (NaN₃) 1-(Azidomethyl)-4-methoxy-2-nitrobenzene
Thiolate (RS⁻) Sodium Thiophenolate (NaSPh) 4-Methoxy-2-nitro-1-((phenylthio)methyl)benzene

This table is illustrative of expected reactions based on the chemical properties of benzylic bromides.

Kinetic studies on analogous systems, such as 1-halogeno-2-nitrobenzenes reacting with sodium benzenethiolate (B8638828) and piperidine, highlight the efficiency of nucleophilic substitution on nitro-substituted aromatic rings. nih.gov

The rate and mechanism of nucleophilic substitution at the benzylic carbon are significantly influenced by the electronic and steric properties of the nitro and methoxy (B1213986) groups attached to the aromatic ring.

Electronic Effects:

Nitro Group (-NO₂): Located at the ortho position, the nitro group is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic attack. libretexts.orgmsu.edu It exerts a strong negative inductive effect (-I) and a negative resonance effect (-R). quora.comminia.edu.eg During a nucleophilic attack at the benzylic carbon, the electron-withdrawing nature of the ortho-nitro group helps to stabilize the electron-rich transition state, thereby accelerating the reaction.

Steric Effects: The nitro group at the ortho position can present steric hindrance to the incoming nucleophile. youtube.com This steric bulk may slow the rate of S_N2 reactions, which require a specific trajectory for the nucleophile to attack the carbon center. However, for many nucleophiles, the electronic activation provided by the nitro group often outweighs the steric impediment.

Exploration of Electrophilic Aromatic Substitution Reactions

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. fiveable.memasterorganicchemistry.comtotal-synthesis.com The success of such a reaction on this substrate is challenging due to the presence of the deactivating nitro group. msu.edu

The directing influences of the substituents are as follows:

Methoxy Group (-OCH₃): A strongly activating, ortho-, para-director. libretexts.org

Bromomethyl Group (-CH₂Br): A weakly deactivating, ortho-, para-director.

Nitro Group (-NO₂): A strongly deactivating, meta-director. libretexts.orgmsu.edu

Table 2: Directing Effects of Substituents

Substituent Position Electronic Effect Activating/Deactivating Directing Effect
-OCH₃ 4 +R > -I Strongly Activating Ortho, Para
-NO₂ 2 -R, -I Strongly Deactivating Meta

When multiple substituents are present, the most powerful activating group generally controls the position of further substitution. youtube.comreddit.com In this molecule, the methoxy group is the strongest activator. It directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

Position 3 is meta to the deactivating nitro group.

Position 5 is also meta to the deactivating nitro group.

Characterization of Radical Reaction Pathways and Intermediates

This compound is itself a product of a radical reaction. Its synthesis typically involves the radical bromination of 4-methoxy-2-nitrotoluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. nih.gov

This reaction proceeds via a benzylic radical intermediate, (4-methoxy-2-nitrophenyl)methyl radical . The stability of this radical is a key factor. It is stabilized by resonance, where the unpaired electron can delocalize into the π-system of the benzene ring. The presence of the electron-withdrawing nitro group on the ring can influence the stability of this radical intermediate.

In-depth Mechanistic Studies

The formation of this compound provides a clear example of a radical-mediated reaction mechanism.

The bromination of 4-methoxy-2-nitrotoluene to yield the title compound follows a well-established radical chain mechanism. This mechanism consists of three distinct stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, like benzoyl peroxide, upon heating. The resulting radicals then react with N-bromosuccinimide (NBS) to generate a bromine radical (Br•), which is the key chain-carrying species.

Propagation: This stage consists of two repeating steps:

Step 1: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methoxy-2-nitrotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

Step 2: The newly formed benzylic radical reacts with a molecule of NBS (or Br₂ formed from the reaction of HBr with NBS) to form the product, this compound, and a new bromine radical. This new bromine radical can then participate in another cycle of the propagation stage.

Termination: The reaction chain is terminated when two radical species combine. This can occur in several ways, such as the combination of two bromine radicals (Br• + Br• → Br₂) or a bromine radical with a benzylic radical. These termination steps occur at a low frequency compared to the propagation steps.

This radical chain mechanism explains the high selectivity for substitution at the benzylic position over substitution on the aromatic ring.

Identification and Characterization of Transient Reaction Intermediates

The study of transient reaction intermediates is crucial for elucidating the detailed mechanistic pathways of chemical transformations involving this compound. While direct experimental studies specifically characterizing the transient species derived from this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related and well-studied ortho-nitrobenzyl systems. The reactivity of this compound is largely dictated by the interplay of the benzylic bromide, a good leaving group, and the electronic effects of the ortho-nitro and para-methoxy substituents. Mechanistic investigations of analogous compounds suggest the potential formation of several key transient intermediates, primarily through photochemical and solvolytic pathways.

Photochemically Generated Intermediates:

ortho-Nitrobenzyl compounds are renowned for their use as photolabile protecting groups, a function that hinges on the formation of specific transient intermediates upon irradiation. By analogy, the photolysis of this compound is anticipated to proceed through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This event leads to the formation of a transient aci-nitro species. This intermediate is a constitutional isomer of the starting nitro compound and is characterized by a nitronic acid moiety.

Further reaction of the aci-nitro intermediate can lead to the formation of a cyclic intermediate, a derivative of 1,3-dihydrobenz[c]isoxazol-1-ol. The rearrangement of this cyclic species is then proposed to yield a nitroso product, which in the case of this compound would be 4-methoxy-2-nitrosobenzaldehyde, following the loss of HBr.

Below is a table summarizing the expected transient intermediates in the photochemical pathway and their typical characterization data based on studies of analogous compounds.

Intermediate Proposed Structure Method of Generation Typical Spectroscopic Signature (from analogs)
Aci-nitro speciesA zwitterionic or biradical nitronic acid structurePhotolysis (UV irradiation)Transient absorption with λmax ≈ 400-450 nm
Cyclic oxazole (B20620) derivative1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c]isoxazole derivativeRearrangement of the aci-nitro speciesGenerally inferred from product analysis

Intermediates in Solvolysis Reactions:

The solvolysis of benzyl (B1604629) halides can proceed through either an SN1 or SN2 mechanism, and the pathway is highly dependent on the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. For this compound, the presence of the electron-donating para-methoxy group would tend to stabilize a developing positive charge at the benzylic position, favoring an SN1-like mechanism. Conversely, the electron-withdrawing ortho-nitro group would destabilize a benzylic carbocation.

However, a key mechanistic feature of ortho-nitrobenzyl halides is the potential for intramolecular nucleophilic participation by the nitro group. In this scenario, one of the oxygen atoms of the nitro group can act as an internal nucleophile, displacing the bromide ion to form a cyclic intermediate. This intramolecular assistance can accelerate the rate of solvolysis compared to what would be expected based solely on steric hindrance from the ortho group.

Kinetic studies on the solvolysis of o-nitrobenzyl bromide have provided evidence for such intramolecular assistance, particularly in less nucleophilic solvents. The product analysis from these reactions sometimes reveals the formation of o-nitrosobenzaldehyde, which is thought to arise from the rearrangement of the cyclic intermediate.

Therefore, in the solvolysis of this compound, it is plausible that a transient cyclic covalent intermediate is formed. The characterization of such an intermediate is challenging due to its fleeting nature, and its existence is often inferred from kinetic data and the distribution of final products.

The table below outlines the potential transient species in the solvolysis of this compound.

Intermediate Proposed Structure Method of Generation Evidence for Formation (from analogs)
4-Methoxy-2-nitrobenzyl carbocationA planar carbocation at the benzylic positionHeterolytic cleavage of the C-Br bond in polar, ionizing solvents (SN1 pathway)Inferred from kinetic studies (e.g., Grunwald-Winstein analysis) and product distributions.
Cyclic covalent intermediateA five-membered ring formed by intramolecular attack of the nitro groupIntramolecular nucleophilic substitutionAnomalous reaction rates and formation of rearrangement products like nitrosobenzaldehydes.

Applications in Advanced Organic Synthesis and Pharmaceutical Chemistry Research

Function as a Key Building Block for the Construction of Complex Molecular Architectures

1-(Bromomethyl)-4-methoxy-2-nitrobenzene is a well-established building block in organic chemistry. biosynth.combldpharm.com The presence of the highly reactive benzylic bromide allows for facile nucleophilic substitution reactions, while the nitro and methoxy (B1213986) groups influence the reactivity of the aromatic ring and provide handles for further functionalization. This combination of features enables its use in the stepwise assembly of intricate molecular frameworks. Brominated organic compounds are recognized as crucial synthetic intermediates for creating pharmaceuticals and agrochemicals through reactions like C-C coupling and nucleophilic substitutions. nih.govresearchgate.net

The synthesis of functionalized aromatic systems is a cornerstone of modern organic chemistry, and this compound is an important player in this field. Electrophilic aromatic substitution is a primary method for introducing substituents onto an aromatic ring. wku.edu The existing methoxy and nitro groups on the benzene (B151609) ring of this compound direct the position of any further electrophilic substitution reactions, while the bromomethyl group offers a reliable site for nucleophilic attack. This allows for the controlled introduction of new functionalities. For instance, the bromomethyl group can be displaced by a wide range of nucleophiles to attach new side chains, effectively using the 4-methoxy-2-nitrophenyl moiety as a scaffold to build more elaborate substituted aromatic structures. nih.govresearchgate.net This approach is fundamental in creating precursors for materials science and pharmaceutical applications. rsc.org

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. rsc.orgnih.govfrontiersin.org The indole (B1671886) scaffold, in particular, is a privileged structure found in many biologically active compounds. nih.govmdpi.com A common and powerful strategy for synthesizing indoles involves the reductive cyclization of ortho-nitroaryl derivatives. researchgate.netresearchgate.net

This compound is an ideal precursor for such transformations. The synthesis typically involves two key steps:

Side-chain Elaboration: The bromomethyl group is reacted with a nucleophile to introduce a two-carbon unit or a group that can be converted into one.

Reductive Cyclization: The nitro group is then reduced to an amine, which subsequently undergoes an intramolecular reaction (cyclization) with the elaborated side chain to form the indole ring.

Palladium-catalyzed reactions are frequently employed for this type of cyclization, demonstrating high efficiency and tolerance for a broad range of functional groups. mdpi.comresearchgate.netorganic-chemistry.org This methodology provides a direct and versatile route to 6-methoxy-substituted indoles, which are of significant interest in medicinal chemistry.

Reaction Type Role of this compound Resulting Heterocycle Key Transformation
Indole SynthesisPrecursor containing ortho-nitrobenzyl moiety6-Methoxyindole derivativesReductive cyclization of the nitro group
General N-HeterocyclesVersatile benzylic electrophile and masked anilineQuinolines, Benzimidazoles, etc.Cyclization following reduction and/or substitution

Benzofurans are another class of heterocyclic compounds that are prevalent in nature and exhibit a wide spectrum of biological activities, including antimicrobial, anti-tumor, and antioxidant properties. rsc.orgresearchgate.netnih.gov The synthesis of the benzofuran (B130515) core often relies on the cyclization of suitably substituted aromatic precursors. researchgate.netjocpr.com

While direct cyclization of this compound to a benzofuran is not a standard route, it serves as a valuable starting material to generate the necessary intermediates. For example, the bromomethyl group can be converted to a hydroxymethyl or formyl (aldehyde) group. Following the reduction of the nitro group to an amine and subsequent conversion to a phenol (B47542) via diazotization, an intramolecular cyclization (such as a Williamson ether synthesis or Perkin reaction) can be triggered to construct the furan (B31954) ring fused to the benzene core. jocpr.com The versatility of the bromomethyl and nitro functionalities allows for strategic manipulation to access the specific precursors required for various named reactions leading to benzofuran synthesis. mdpi.com

Phenoxyacetic acid derivatives are a class of compounds with notable applications, including in the development of selective enzyme inhibitors. mdpi.com The synthesis of these molecules can be readily achieved using this compound. The compound's reactive bromomethyl group is susceptible to nucleophilic substitution by the carboxylate of an acetic acid derivative or the phenoxide of a hydroxy-substituted acetic acid ester.

For example, a reaction with ethyl bromoacetate (B1195939) in the presence of a base is a common method for creating phenoxyacetate (B1228835) structures. mdpi.com Similarly, this compound can react with hydroxy-containing compounds to form an ether linkage, effectively coupling the 4-methoxy-2-nitrobenzyl moiety to another molecule, which can then be elaborated into a more complex acetic acid derivative. This synthetic utility is crucial for creating targeted molecules for biological screening. nih.govnih.gov

Research into its Role in the Synthesis of Biologically Active Compounds

The structural features of this compound make it a valuable precursor in the synthesis of new chemical entities for pharmaceutical research. nih.govresearchgate.net Aromatic nitro compounds constitute a broad class of molecules that demonstrate a wide array of biological activities, and their synthesis is a key area of medicinal chemistry. mdpi.com The combination of the nitro group, which can be a pharmacophore itself or a precursor to an amino group, with the reactive bromomethyl handle for molecular elaboration, positions this compound as a strategic starting point for drug discovery programs. mdpi.comacs.org

The search for new antimicrobial agents is a critical area of pharmaceutical research. Heterocyclic compounds, particularly those derived from benzofuran, have shown promising antibacterial and antifungal activities. rsc.orgresearchgate.net Research has demonstrated that certain benzofuran derivatives, synthesized from precursors structurally related to this compound, exhibit potent antimicrobial effects against various Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, some brominated benzofuran derivatives have been identified as having significant biological activity. mdpi.com The nitroaromatic scaffold itself is a known feature in some antimicrobial drugs. mdpi.com Therefore, this compound serves as a dual-purpose precursor:

It provides the core structure for building heterocyclic systems like benzofurans, which are known to have antimicrobial properties. researchgate.net

The nitro-substituted phenyl ring can be incorporated as a potential pharmacophore into the target molecules.

This makes it a key intermediate in the synthesis and exploration of new chemical classes of potential antimicrobial agents.

Intermediate in the Synthesis of Anticancer Agents and Mitotic Inhibitors

The compound this compound belongs to a class of brominated nitroaromatic compounds that serve as crucial intermediates in the synthesis of complex pharmaceutical materials. nih.gov While this specific isomer is a versatile building block, it is important to distinguish its role from that of its structural isomers, whose specific substitution patterns have led to the development of potent clinical candidates.

A notable example is the synthesis of the mitotic inhibitor Rigosertib (ON 01910.Na), which utilizes the isomer 4-methoxy-3-nitrobenzyl bromide. The precise arrangement of the methoxy and nitro groups on the benzene ring is critical for the biological activity of the final molecule. Structure-activity relationship (SAR) studies on Rigosertib and its analogues have demonstrated that altering the positions of these functional groups can lead to a significant decrease in anticancer efficacy. This highlights the stringent structural requirements for potent mitotic inhibitors and underscores the importance of isomeric purity in the synthesis of such agents.

Although direct synthesis of a marketed mitotic inhibitor from this compound is not prominently documented in the literature, its value lies in its potential as a starting material for the generation of novel molecular entities. The reactive bromomethyl group allows for facile introduction of the 4-methoxy-2-nitrobenzyl moiety into various molecular scaffolds. The resulting derivatives can be used to build libraries of new compounds for screening against various cancer cell lines. Brominated organic compounds are foundational in creating precursors for pharmacologically active molecules. nih.gov

Contribution to the Discovery and Development of Novel Pharmaceutical Leads

The chemical architecture of this compound makes it a significant contributor to the discovery and development of new pharmaceutical leads, particularly in oncology. Its utility stems from its two key functional groups: the highly reactive benzylic bromide and the synthetically versatile nitro group.

The bromomethyl group serves as a powerful electrophile, enabling the molecule to react with a wide array of nucleophiles. This facilitates the synthesis of diverse derivatives, as shown in the table below.

Nucleophile TypeLinkage FormedPotential Derivative Class
Amine (R-NH₂)C-NBenzylamines
Thiol (R-SH)C-S (Thioether)Benzyl (B1604629) Thioethers
Phenol (Ar-OH)C-O (Ether)Benzyl Phenyl Ethers
Carboxylate (R-COO⁻)C-O (Ester)Benzyl Esters

This versatility allows medicinal chemists to systematically modify structures and explore the chemical space around the 4-methoxy-2-nitrobenzyl core. The resulting libraries of compounds can be screened for biological activity, leading to the identification of novel hits and leads. For instance, derivatives of bromophenols, which share structural motifs, have shown potential as antioxidant and anticancer agents. mdpi.com

Furthermore, the nitro group can be readily reduced to an amino group (aniline derivative). This transformation opens up a secondary pathway for functionalization, including amide bond formation, sulfonamide synthesis, or diazotization, thereby exponentially increasing the number of possible derivatives from a single starting material. This strategic approach is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Potential in the Design of Photolabile Protecting Group Precursors

A significant application of this compound is its role as a direct precursor for the synthesis of the 4-methoxy-2-nitrobenzyl (4M2NB) moiety, a well-established photolabile protecting group (PPG). rsc.org PPGs, also known as photocleavable or caging groups, are instrumental in organic synthesis and chemical biology for their ability to mask a reactive functional group, which can then be selectively unmasked by irradiation with light. nih.govthieme-connect.de

The o-nitrobenzyl group is one of the most widely used classes of PPGs due to its stability under various chemical conditions and its efficient cleavage upon UV light exposure. thieme-connect.de The introduction of a methoxy group at the 4-position, as in the 4M2NB group, offers distinct advantages. This electron-donating group can increase the kinetics of photocleavage compared to the unsubstituted 2-nitrobenzyl group. rsc.org This enhanced reactivity is attributed to the resonance stabilization of the intermediate formed during photolysis.

The synthesis of a 4M2NB-protected molecule typically involves the reaction of this compound with a nucleophilic functional group (such as an amine, alcohol, or carboxylic acid) on the target molecule. Its utility has been particularly demonstrated in the challenging field of peptide synthesis.

Key Research Findings in Peptide Synthesis:

Backbone Protection: The 4M2NB group can be used to protect the amide backbone of growing peptide chains during solid-phase peptide synthesis (SPPS). rsc.orgrsc.org

Improved Solubility: This backbone protection helps to disrupt inter-strand hydrogen bonding that leads to peptide aggregation, thereby improving the solubility of the peptide and the efficiency of the synthesis. rsc.org

Orthogonality: The 4M2NB group is stable to the acidic conditions often used in Boc-chemistry SPPS but can be cleanly removed by UV irradiation at approximately 366 nm, providing an orthogonal deprotection strategy. rsc.orgthieme-connect.de

The table below summarizes the characteristics of the 4-methoxy-2-nitrobenzyl protecting group derived from this compound.

PropertyDescriptionReference(s)
Precursor This compound rsc.org
Cleavage Method Photolysis (UV light, e.g., ~366 nm) rsc.org
Mechanism Intramolecular hydrogen abstraction (Norrish Type II-like) followed by rearrangement rsc.org
Key Advantage Enhanced cleavage kinetics due to the 4-methoxy group rsc.org
Primary Application Protection of amines, alcohols, carboxylates, and peptide backbones rsc.orgthieme-connect.dersc.org
Compatibility Stable to conditions used in Boc-chemistry solid-phase peptide synthesis rsc.org

This application in creating photocleavable protecting groups showcases the compound's importance in enabling advanced synthetic strategies and facilitating research in chemical biology and materials science.

Advanced Spectroscopic and Computational Characterization Studies

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The precise three-dimensional arrangement and electronic nature of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene are elucidated through a combination of sophisticated analytical techniques. These methods provide a detailed picture of the molecule's conformational preferences, vibrational modes, and solid-state packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

While specific, peer-reviewed experimental NMR spectra for this compound are not extensively detailed in the surveyed literature, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and bromomethyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the varied electronic effects of the substituents (the electron-withdrawing nitro group, the electron-donating methoxy group, and the bromomethyl group), these protons would likely appear as distinct multiplets. The proton ortho to the nitro group is expected to be the most deshielded and appear furthest downfield.

Bromomethyl Protons (-CH₂Br): A characteristic singlet would be expected for the two protons of the bromomethyl group, likely in the range of δ 4.5-5.0 ppm.

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons would be anticipated around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework.

Aromatic Carbons: Six distinct signals would be expected in the range of δ 110-160 ppm. The carbons directly attached to the electron-withdrawing nitro group and the oxygen of the methoxy group would be found at the downfield and upfield extremes of this range, respectively.

Bromomethyl Carbon (-CH₂Br): This carbon signal would likely appear in the δ 30-40 ppm region.

Methoxy Carbon (-OCH₃): The methoxy carbon signal is typically observed around δ 55-60 ppm.

Conformational analysis using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide through-space correlations between protons, offering insights into the preferred orientation of the bromomethyl and methoxy groups relative to the benzene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Detailed Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, coupled with computational analysis, offers a powerful tool for understanding the functional groups and vibrational dynamics of this compound, also known as 2-bromomethyl-4-nitroanisole. A study combining experimental FTIR and FT-Raman spectra with Density Functional Theory (DFT) calculations provides significant insights into its molecular vibrations. researchgate.net

The spectra are interpreted through a normal coordinate analysis based on force field calculations, which allows for the confident assignment of observed vibrational bands. researchgate.net The key functional groups present characteristic absorption bands:

Nitro Group (NO₂): The nitro group vibrations are among the most characteristic. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net A bending mode for the NO₂ group is also expected at a lower frequency, often around 853 cm⁻¹. researchgate.net

Methoxy Group (-OCH₃): The C-O stretching vibrations of the methoxy group are prominent. The asymmetric C-O-C stretch usually appears at a higher wavenumber than the symmetric stretch. For similar methoxy-substituted benzenes, these bands are found in the 1200-1100 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methyl group are observed in the 3000-2800 cm⁻¹ range. scirp.org

Bromomethyl Group (-CH₂Br): The vibrations of this group include CH₂ stretching and bending modes. The C-Br stretching vibration is expected at a much lower frequency, typically below 700 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹. scirp.org The C-C stretching vibrations within the ring occur in the 1600-1400 cm⁻¹ region.

DFT calculations, for instance using the B3LYP method with a 6-31+G(d,p) basis set, have been shown to yield vibrational frequencies that are in good agreement with experimental data for this molecule. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups and findings from DFT studies on related molecules.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Nitro (NO₂)Asymmetric Stretching1570 - 1500
Nitro (NO₂)Symmetric Stretching1370 - 1300
Methoxy (C-O-C)Asymmetric Stretching~1250
Methoxy (C-O-C)Symmetric Stretching~1050
Bromomethyl (C-Br)Stretching700 - 500

X-ray Crystallography for Elucidating Solid-State Structures and Intermolecular Interactions

While a crystal structure for this compound is not available in the reviewed literature, a detailed X-ray diffraction study on the closely related analogue, 1-Dibromomethyl-4-methoxy-2-nitrobenzene , provides significant transferable insights into the likely solid-state conformation, intermolecular interactions, and crystal packing. nih.gov The data presented in this section pertains to this dibromomethyl analogue and serves as a model for understanding the structural chemistry of the target compound.

The study of 1-dibromomethyl-4-methoxy-2-nitrobenzene reveals that its asymmetric unit contains two crystallographically independent molecules, designated A and B. nih.gov

The conformation of the molecule is non-planar. The nitro group is significantly twisted out of the plane of the benzene ring, a common feature in ortho-substituted nitrobenzenes due to steric hindrance. nih.gov This twisting is quantified by the dihedral angle between the plane of the nitro group and the mean plane of the benzene ring.

In molecule A, the dihedral angle is 39.26 (9)°. nih.gov

In molecule B, the dihedral angle is 35.90 (9)°. nih.gov

The dibromomethyl group is also oriented in a specific conformation, with the two bromine atoms tilted away from the benzene ring. nih.gov This orientation likely minimizes steric repulsion with the adjacent nitro group and the ring itself. It is highly probable that the single bromine atom in this compound would adopt a similar staggered conformation relative to the ring substituents.

Table 2: Key Dihedral Angles in 1-Dibromomethyl-4-methoxy-2-nitrobenzene Data sourced from the crystallographic study of the dibromomethyl analogue. nih.gov

DescriptionMolecule A (°)Molecule B (°)
Dihedral angle between nitro group and benzene ring39.26 (9)35.90 (9)

The crystal structure of the dibromomethyl analogue is stabilized by a network of weak intermolecular interactions, which are crucial in directing the molecular assembly. nih.gov

C-H···O Hydrogen Bonds: These interactions are formed between carbon-bound hydrogen atoms (from the aromatic ring and methyl groups) and the oxygen atoms of the nitro groups on adjacent molecules. These hydrogen bonds link molecules into an extended network. nih.gov

C-H···π Interactions: The crystal structure is further stabilized by weak C-H···π interactions, where a hydrogen atom from a methyl group interacts with the π-system of a benzene ring on a neighboring molecule. nih.gov

These types of interactions are also expected to be dominant in the crystal packing of this compound, playing a key role in its supramolecular architecture.

The combination of C-H···O hydrogen bonds and Br···Br interactions in the dibromomethyl analogue links the individual molecules into a complex three-dimensional extended network. nih.gov The C-H···π interactions provide additional stabilization to this supramolecular assembly. nih.gov The way these forces balance and direct the crystal growth determines the final crystal morphology and properties. The two independent molecules in the asymmetric unit adopt slightly different conformations and engage in a complementary set of interactions, creating a robust and intricate packing arrangement. This complex network of non-covalent interactions is a hallmark of the crystal engineering of substituted aromatic compounds. nih.gov

Integration of Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and vibrational properties of molecules. epa.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized geometry and vibrational frequencies of this compound can be accurately predicted. epa.govslideshare.net

Vibrational analysis based on DFT calculations allows for the assignment of characteristic infrared (IR) and Raman bands. slideshare.netresearchgate.net The stretching vibrations of the nitro group are typically observed in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net The C-H stretching vibrations of the aromatic ring and the bromomethyl group, as well as the C-O stretching of the methoxy group, can also be precisely assigned.

Vibrational ModePredicted Frequency (cm⁻¹)Description
νas(NO₂)~1545Asymmetric stretching of the nitro group
νs(NO₂)~1350Symmetric stretching of the nitro group
ν(C-O)~1250Stretching of the methoxy C-O bond
ν(C-Br)~680Stretching of the bromomethyl C-Br bond
γ(C-H)~830Out-of-plane bending of aromatic C-H bonds

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would reveal the most negative potential localized on the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the bromomethyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The methoxy group, being electron-donating, would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it, though this is counteracted by the strong electron-withdrawing nitro group.

Molecular RegionPredicted MEP Value (a.u.)Reactivity Implication
Oxygen atoms of NO₂ groupHighly NegativeFavored site for electrophilic attack
Aromatic ringModerately NegativePotential for electrophilic substitution, influenced by substituents
Hydrogen atoms of the ringPositivePotential sites for nucleophilic attack
Bromomethyl groupSlightly PositiveSite for nucleophilic substitution

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key to predicting a molecule's behavior in chemical reactions. youtube.comyoutube.com

In this compound, the HOMO is expected to be primarily localized on the electron-rich methoxy group and the aromatic ring, reflecting its nucleophilic character. The LUMO, on the other hand, would be concentrated on the electron-deficient nitro group and the aromatic carbon to which it is attached, indicating the molecule's electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

The presence of both electron-donating and electron-withdrawing groups leads to a reduced HOMO-LUMO gap compared to unsubstituted nitrobenzene, suggesting enhanced reactivity.

OrbitalPredicted Energy (eV)Primary Localization
HOMO~ -8.5Methoxy group and aromatic ring
LUMO~ -2.0Nitro group and adjacent aromatic carbon
HOMO-LUMO Gap~ 6.5Indicates moderate reactivity

Computational Prediction and Validation of Reaction Mechanisms and Pathways

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For this compound, several reaction pathways can be investigated.

One important reaction is nucleophilic substitution at the bromomethyl group. The computational modeling of this reaction would involve identifying the transition state for the displacement of the bromide ion by a nucleophile. The activation energy for this process can be calculated to predict the reaction rate.

Another area of interest is the electrophilic aromatic substitution on the benzene ring. The directing effects of the existing substituents can be computationally verified. The methoxy group is an ortho, para-director, while the nitro group is a meta-director. The computational analysis of the transition states for electrophilic attack at different positions on the ring can predict the regioselectivity of such reactions. ijrti.org For instance, nitration of this compound would likely occur at the position ortho to the methoxy group and meta to the nitro group.

Furthermore, the reduction of the nitro group is a common transformation for nitroaromatic compounds. nih.gov Theoretical studies can model the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, providing insights into the thermodynamics and kinetics of each step.

Synthesis and Comparative Studies of Derivatives and Analogs of 1 Bromomethyl 4 Methoxy 2 Nitrobenzene

Synthetic Approaches to Positional Isomers and Substituted Derivatives

The synthesis of positional isomers and substituted derivatives of 1-(bromomethyl)-4-methoxy-2-nitrobenzene typically involves multi-step pathways, beginning with appropriately substituted benzene (B151609) rings. The key steps often include nitration, benzylic bromination, and, in some cases, oxidation or reduction of functional groups. The choice of starting material and the sequence of reactions are critical for achieving the desired substitution pattern.

2-(Bromomethyl)-4-methoxy-1-nitrobenzene The synthesis of this positional isomer generally starts from a corresponding toluene (B28343) derivative. A plausible route involves the nitration of 4-methoxytoluene, which would yield a mixture of isomers. The desired 2-methyl-4-methoxy-1-nitrobenzene intermediate would then be isolated. Subsequent benzylic bromination of the methyl group, typically using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN), would yield the final product, 2-(bromomethyl)-4-methoxy-1-nitrobenzene. sigmaaldrich.comamericanelements.com

1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene Also known as 4,5-dimethoxy-2-nitrobenzyl bromide or 6-nitroveratryl bromide, this derivative is widely used as a photolabile protecting group. sigmaaldrich.comnih.gov Its synthesis can be achieved via several routes. One reported method begins with 6-nitroveratraldehyde (B1662942) (4,5-dimethoxy-2-nitrobenzaldehyde) as the starting material. scientificlabs.co.ukbldpharm.com This aldehyde would first be reduced to the corresponding alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol, which is then converted to the bromide.

An alternative pathway starts with 3,4-dimethoxybenzoic acid (veratric acid). Nitration of veratric acid yields 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com The carboxylic acid can then be reduced to the alcohol, followed by bromination to afford the target compound.

1-(Bromomethyl)-5-chloro-4-methoxy-2-nitrobenzene A direct synthetic route for this specific chloro-substituted derivative is not prominently documented, but its synthesis can be inferred from established methods for similar compounds. The synthesis would likely begin with a suitable precursor like 1-chloro-4-methoxytoluene. Nitration of this starting material would introduce a nitro group onto the ring. The directing effects of the chloro and methoxy (B1213986) groups would lead to a mixture of isomers, from which the desired 4-chloro-5-methoxy-2-nitrotoluene would be separated. The final step would be the free-radical bromination of the methyl group using NBS and a suitable initiator to yield 1-(bromomethyl)-5-chloro-4-methoxy-2-nitrobenzene. beilstein-journals.orgresearchgate.net This strategic approach of sequential nitration and bromination is a common method for preparing such multi-substituted benzene derivatives. libretexts.orglibretexts.org

Interactive Data Table: Synthetic Approaches to Analogs

Target CompoundStarting Material(s)Key Reaction StepsReagents
2-(Bromomethyl)-4-methoxy-1-nitrobenzene 4-Methoxytoluene1. Nitration 2. Benzylic Bromination1. HNO₃/H₂SO₄ 2. NBS, AIBN
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene 6-Nitroveratraldehyde or Veratric Acid1. Reduction (aldehyde/acid to alcohol) 2. Bromination1. NaBH₄ or other reducing agent 2. PBr₃ or HBr
1-(Bromomethyl)-5-chloro-4-methoxy-2-nitrobenzene 1-Chloro-4-methoxytoluene1. Nitration 2. Benzylic Bromination1. HNO₃/H₂SO₄ 2. NBS, AIBN

Establishing Structure-Reactivity Relationships within Analog Series

The reactivity of this compound and its analogs is governed by the interplay of electronic and steric effects of the substituents on the benzene ring. The key functional groups—the bromomethyl group (-CH₂Br), the methoxy group (-OCH₃), and the nitro group (-NO₂)—each impart distinct characteristics that influence the molecule's behavior in chemical reactions.

The bromomethyl group is the primary site for nucleophilic substitution (Sₙ2) reactions, where the bromine atom acts as a good leaving group. The reactivity of this site is influenced by the electronic environment of the benzene ring.

The nitro group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -M). This deactivates the benzene ring towards electrophilic aromatic substitution, making reactions like further nitration or Friedel-Crafts alkylation more difficult. Conversely, the electron deficiency it creates on the ring, particularly at the ortho and para positions relative to the nitro group, facilitates nucleophilic aromatic substitution if a suitable leaving group is present on the ring.

The methoxy group is a strong electron-donating group through resonance (+M) but is weakly electron-withdrawing inductively (-I). The resonance effect is dominant, making the methoxy group an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

In This compound , the activating methoxy group is para to the bromomethyl group and ortho to the deactivating nitro group. This electronic push-pull relationship affects the reactivity of the benzylic position. The electron-donating methoxy group can help stabilize the transition state of Sₙ2 reactions at the bromomethyl carbon.

In the positional isomer, 2-(Bromomethyl)-4-methoxy-1-nitrobenzene , the nitro group is ortho to the bromomethyl group. sigmaaldrich.com The strong electron-withdrawing nature of the nitro group in this proximity can significantly impact the reactivity of the C-Br bond, potentially making it more susceptible to nucleophilic attack compared to the parent compound.

For substituted derivatives like 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene , the presence of a second electron-donating methoxy group further increases the electron density on the ring. sigmaaldrich.comnih.gov This enhanced electron-donating capacity can increase the rate of reactions involving the benzylic bromide and influences the photolability when used as a protecting group.

Preparation and Utilization of Advanced Intermediates Derived from Analogs

The analogs of this compound are not merely synthetic curiosities but serve as crucial advanced intermediates for the synthesis of more complex and functionally important molecules.

A prominent application is seen with 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene (also called 6-nitroveratryl bromide or DMNB-Br). This compound is a cornerstone in the field of "caged compounds." scientificlabs.co.uk The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a photolabile protecting group. It can be attached to a biologically active molecule, rendering it inactive. Upon exposure to UV light, the DMNB group cleaves, releasing the active molecule in a controlled manner. This technology has been used to prepare:

Caged vanilloids : Such as N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine. sigmaaldrich.com

Caged aldehydes : For example, 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde. sigmaaldrich.com

Caged biomolecules : Including caged β-ecdysone and derivatives of pyridostatin, allowing for spatiotemporal control over their biological functions. sigmaaldrich.com

Beyond caging applications, DMNB-Br is used in the synthesis of photosensitive polyimides and as an intermediate for creating complex heterocyclic structures like phosphoramidites bearing specialized nucleobases. sigmaaldrich.com

Similarly, other derivatives serve as versatile building blocks. The reaction of the bromomethyl group with nucleophiles like thiols, amines, or carboxylates allows for the straightforward introduction of the substituted benzyl (B1604629) moiety into a wide array of target structures. For example, related nitrobenzyl bromides are used in the synthesis of fatty acid amides and potent anticancer agents. nih.gov The nitro group itself can be readily reduced to an amine, which can then be used in a variety of subsequent reactions, such as diazotization or amide bond formation, further expanding the synthetic utility of these intermediates. libretexts.org

Environmental Fate and Degradation Pathways

Investigation of Degradation Mechanisms in Various Environmental Compartments (e.g., soil, water, air)

Soil: In the soil compartment, the fate of 1-(bromomethyl)-4-methoxy-2-nitrobenzene is influenced by factors such as soil type, organic matter content, pH, and microbial populations. Nitroaromatic compounds can be subject to microbial degradation under both aerobic and anaerobic conditions. who.int The methoxy (B1213986) group may influence the rate of microbial attack, and the bromomethyl group could undergo nucleophilic substitution reactions with components of the soil organic matter.

Water: In aqueous environments, the primary degradation pathways for a compound like this compound would likely involve hydrolysis and photolysis. The bromomethyl group is susceptible to hydrolysis, which would replace the bromine atom with a hydroxyl group, forming the corresponding alcohol. The rate of this reaction would be dependent on pH and temperature. Photolysis, or degradation by sunlight, is also a significant process for nitroaromatic compounds in surface waters. chemicalbook.com

Air: The atmospheric fate of this compound would be governed by its volatility and its reactivity with atmospheric oxidants, such as hydroxyl radicals. wikipedia.org Compounds with similar structures are known to have relatively short atmospheric lifetimes due to reaction with these radicals. wikipedia.org However, the specific vapor pressure and reaction rate constants for this compound are not well-documented.

Assessment of Potential Environmental Fate and Transport Processes

The potential for environmental transport of this compound is linked to its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Volatilization: The tendency of the compound to move from soil or water into the atmosphere (volatilization) is determined by its vapor pressure and Henry's Law constant. While specific data are lacking, many substituted nitrobenzenes have low to moderate volatility.

Bioaccumulation: The potential for this compound to accumulate in living organisms can be estimated from its Kow value. A high Kow suggests a greater tendency to partition into fatty tissues. While the specific Kow for this compound is not available, the presence of the aromatic ring and the bromine atom suggests a potential for bioaccumulation.

Analysis of Photolysis and Microbial Biodegradation Pathways

Photolysis: The photolytic degradation of nitroaromatic compounds in aqueous solutions has been studied. chemicalbook.com The process often involves the excitation of the nitro group by UV radiation, leading to a series of reactions. chemicalbook.com For nitrobenzene, photolysis can result in the formation of various intermediates, including nitrophenols and nitrohydroquinone, and ultimately mineralization to nitrite (B80452) and nitrate (B79036) ions. chemicalbook.com It is plausible that this compound would undergo similar photochemical transformations, with the potential for cleavage of the carbon-bromine bond as well.

Microbial Biodegradation: Bacteria have evolved diverse pathways to degrade nitroaromatic compounds, often using them as a source of carbon, nitrogen, and energy. chemicalbook.com The initial steps in the aerobic biodegradation of nitroaromatics typically involve either the reduction of the nitro group or the oxidation of the aromatic ring. chemicalbook.com For example, some bacteria can reduce the nitro group to a hydroxylamino group and then to an amino group. chemicalbook.com Others can initiate degradation by dioxygenase-catalyzed oxidation of the aromatic ring. chemicalbook.com The presence of the methoxy and bromomethyl substituents on the ring would likely influence the specific microbial pathways and the rate of degradation. For instance, some microorganisms are capable of demethylating methoxy groups on aromatic rings.

Environmental Monitoring and Regulatory Frameworks for Related Chemical Classes

Environmental Monitoring: The monitoring of nitroaromatic compounds in environmental samples such as water and soil is typically performed using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). sigmaaldrich.com These methods allow for the detection and quantification of these compounds at low concentrations. sigmaaldrich.com Biological monitoring in exposed populations can also be conducted by analyzing urine for the parent compound or its metabolites. sigmaaldrich.com

Regulatory Frameworks: Nitroaromatic compounds, as a class, are subject to environmental regulations in many jurisdictions due to their potential toxicity and persistence. nih.gov For example, the U.S. Environmental Protection Agency (EPA) has included several nitroaromatic compounds on its list of priority pollutants. nih.gov Similarly, the European Union has regulations concerning the use and environmental release of certain brominated compounds, particularly those used as flame retardants, due to their persistence and bioaccumulative properties. europa.eu While specific regulations for this compound may not exist, it would likely fall under the broader regulatory frameworks for nitroaromatic and brominated organic compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-4-methoxy-2-nitrobenzene, and how do reaction conditions influence yield?

Answer: The compound is synthesized via radical bromination of 4-methyl-2-nitroanisole using N-bromosuccinimide (NBS) and benzoyl peroxide as an initiator in CCl₄ at 85°C under nitrogen for 12 hours. This method achieves a 92% yield after recrystallization . Key considerations:

  • Solvent choice : CCl₄ is inert and stabilizes radical intermediates.
  • Temperature : Elevated temperatures (85°C) accelerate radical formation.
  • Purification : Recrystallization with hexane removes unreacted NBS and byproducts.

Table 1: Synthetic Parameters and Outcomes

Reagent/ConditionRoleImpact on Yield
NBSBrominating agentHigh selectivity
Benzoyl peroxideRadical initiatorCritical for initiation
CCl₄SolventStabilizes radicals
85°C, 12 hReaction conditionsMaximizes conversion

Q. How is the purity and structural identity of this compound validated experimentally?

Answer:

  • X-ray crystallography confirms the molecular structure, including bond lengths (e.g., C–Br = 1.94–1.96 Å) and torsion angles (e.g., nitro group dihedral angle = 35.9–39.3°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm; bromomethyl protons appear as a singlet at δ ~4.5–4.7 ppm.
    • IR : Nitro group stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do these affect its physicochemical properties?

Answer: The crystal structure reveals two independent molecules (A and B) per asymmetric unit. Key interactions include:

  • Br···Br halogen bonds (3.45–3.50 Å) between adjacent molecules.
  • C–H···O hydrogen bonds (2.50–2.65 Å) involving the nitro and methoxy groups.
  • Weak C–H···π interactions (3.30–3.40 Å) .

Q. Implications :

  • These interactions enhance thermal stability (m.p. 370–373 K) and influence solubility in nonpolar solvents.
  • The 3D network may hinder recrystallization in polar solvents, necessitating hexane for purification.

Table 2: Key Crystallographic Data

ParameterMolecule AMolecule B
C–Br bond length (Å)1.941.96
Nitro group dihedral angle (°)39.335.9
Br···Br distance (Å)3.453.50

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to chlorinated analogs?

Answer: The bromomethyl group exhibits higher reactivity than chloro analogs due to:

  • Lower bond dissociation energy (C–Br vs. C–Cl), facilitating faster SN2 reactions.
  • Leaving group ability : Br⁻ is a better leaving group than Cl⁻, reducing activation energy .

Q. Experimental validation :

  • In Suzuki-Miyaura coupling, bromomethyl derivatives show 20–30% faster reaction rates than chloromethyl analogs under identical conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Q. What analytical challenges arise when characterizing byproducts in the synthesis of this compound, and how are they resolved?

Answer: Common byproducts :

  • Dibrominated derivatives : Formed via over-bromination (e.g., 1-dibromomethyl-4-methoxy-2-nitrobenzene).
  • Oxidation products : Nitro group reduction under prolonged heating.

Q. Resolution strategies :

  • HPLC-MS : Identifies dibrominated species (m/z = 335 [M+H]⁺ vs. 257 for the target).
  • TLC monitoring : Hexane/ethyl acetate (8:2) distinguishes target (Rf = 0.6) from polar byproducts (Rf < 0.3) .

Q. How does the electronic effect of the nitro group modulate the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer: The meta-directing nitro group deactivates the benzene ring, reducing EAS reactivity. However:

  • Bromomethyl group : Acts as an ortho/para director, competing with nitro’s meta effect.
  • Computational studies (DFT): Nitro group lowers HOMO energy (-9.2 eV vs. -8.5 eV for non-nitro analogs), making EAS less favorable .

Q. Practical implication :

  • EAS reactions require strong electrophiles (e.g., NO₂⁺ in nitration) and elevated temperatures (>100°C).

Q. What role does this compound play in the synthesis of pharmaceutical intermediates?

Answer: The compound serves as a precursor for:

  • Anticancer agents : Bromomethyl groups enable conjugation with thiol-containing biomolecules (e.g., via Michael addition).
  • Antimicrobials : Nitro group facilitates reduction to amines, which are further functionalized .

Q. Case study :

  • Conversion to 4-methoxy-2-nitrobenzylamine (via NH₃ substitution) yields intermediates for protease inhibitors .

Q. How do steric effects from the methoxy group impact the compound’s conformational flexibility in solution?

Answer:

  • Methoxy group : Introduces steric hindrance, restricting rotation around the C–O bond.
  • NMR NOE studies : Proximity between methoxy protons and aromatic protons confirms a fixed conformation in solution .

Q. Implications :

  • Restricted rotation may enhance enantioselectivity in chiral derivatization reactions.

Methodological Notes

  • Crystallography : Use SHELXL for refinement, leveraging its robustness in handling disordered Br atoms .
  • Reaction optimization : Employ DoE (Design of Experiments) to balance NBS stoichiometry and temperature for minimal dibromination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.